molecular formula C10H8Cl2N2OS B15020278 2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole CAS No. 5352-48-7

2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole

Cat. No.: B15020278
CAS No.: 5352-48-7
M. Wt: 275.15 g/mol
InChI Key: ZVXDKXMLYYUAIV-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dichlorophenyl group at position 2 and an ethylsulfanyl group at position 3. This compound belongs to a class of sulfur-containing oxadiazoles known for their diverse biological activities, including antimicrobial, anticancer, and agrochemical applications . Its structure allows for modular modifications, making it a scaffold for synthesizing derivatives with tailored properties.

Properties

CAS No.

5352-48-7

Molecular Formula

C10H8Cl2N2OS

Molecular Weight

275.15 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-ethylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C10H8Cl2N2OS/c1-2-16-10-14-13-9(15-10)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3

InChI Key

ZVXDKXMLYYUAIV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method includes the reaction of 2,4-dichlorobenzohydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding 1,3,4-oxadiazole ring. The ethylsulfanyl group can be introduced via nucleophilic substitution using ethylthiol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-(ethylsulfanyl)-1,3,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Oxadiazole Core

Sulfur Oxidation State
  • Methylthio vs. Ethylsulfanyl: 2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) (): The methylthio (-SMe) group confers moderate lipophilicity. It serves as a precursor for sulfone derivatives via oxidation. Synthesized in 81% yield using thiol methylation .
  • Sulfone Derivatives :

    • 2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (20) ():
      Oxidation of the methylthio group to sulfonyl (-SO₂Me) significantly alters electronic properties, increasing polarity and hydrogen-bonding capacity. Synthesized via mCPBA or H₂O₂/MoO₃ routes .
Aromatic Substitutions
  • Phenyl vs. Chlorophenyl :
    • 2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole ():

      Substitution with a triazole-thioether side chain introduces additional hydrogen-bonding sites, enhancing interactions with biological targets like enzymes.
    • 2-(2,4-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole ():

      The dichlorophenyl group increases electron-withdrawing effects, stabilizing the oxadiazole ring and influencing reactivity .
Anticancer Activity
  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives ():
    • Derivatives with aliphatic/aromatic amines showed selective cytotoxicity against liver cancer (Hep-G2, IC₅₀ = 2.46 μg/mL). The ethylsulfanyl group in the target compound may similarly enhance cellular uptake .

Physicochemical Properties

Property Target Compound (Ethylsulfanyl) Methylthio Analogue (20’) Sulfone Analogue (20)
Molecular Weight 307.19 g/mol 293.16 g/mol 325.16 g/mol
Lipophilicity (LogP) ~3.5 (estimated) ~3.0 ~1.8
Polar Surface Area 60 Ų 60 Ų 75 Ų

Key Research Findings

  • Electronic Effects : Sulfur oxidation from thioether to sulfone reduces electron density on the oxadiazole ring, altering reactivity in nucleophilic substitutions .
  • Bioactivity Trends : Methylthio and ethylsulfanyl derivatives exhibit higher agrochemical efficacy compared to sulfones, likely due to better lipid solubility .
  • Structural Flexibility : Introducing triazole or phenyl groups () broadens interaction profiles, enabling multitarget engagement in drug discovery .

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